molecular formula C10H12O4 B165915 (S)-3-(Benzyloxy)-2-hydroxypropanoic acid CAS No. 127744-27-8

(S)-3-(Benzyloxy)-2-hydroxypropanoic acid

Cat. No. B165915
CAS RN: 127744-27-8
M. Wt: 196.2 g/mol
InChI Key: LYSUHDDCSREYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(Benzyloxy)-2-hydroxypropanoic acid, commonly referred to as (S)-benzyloxyacetic acid (SBA), is an organic acid that is widely used in research laboratories for its versatile properties. SBA is a chiral compound, meaning it has two forms, the S- and R-enantiomers, which have different biological activities. SBA is used in a wide range of applications, including synthesis of other compounds, biochemical and physiological studies, and cell culture studies. It is also used in the production of pharmaceuticals and other industrial products.

Scientific Research Applications

1. Liquid-Crystalline Complexes and Photopolymerization

(S)-3-(Benzyloxy)-2-hydroxypropanoic acid has been studied in the context of liquid-crystalline complexes. Kishikawa, Hirai, and Kohmoto (2008) synthesized a polymerizable benzoic acid derivative and investigated its complexation with dipyridyl compounds, observing liquid crystal phase properties and successful photopolymerization while maintaining multilayered structures (Kishikawa, Hirai, & Kohmoto, 2008).

2. Bioproduction of 3-Hydroxypropanoic Acid

The derivative is relevant in the production of 3-hydroxypropanoic acid (3-HP), a valuable chemical for industrial applications. Jers et al. (2019) discussed the bio-production of 3-HP, highlighting its use as a precursor in various chemicals and bioplastics, and the advances in metabolic engineering for efficient production (Jers et al., 2019).

3. Inhibition of Carboxypeptidase A

The compound has been studied for its inhibitory effects on enzymes. Galardy and Kortylewicz (1984) found that DL-2-Benzyl-3-formylpropanoic acid, a related compound, acts as a competitive inhibitor of carboxypeptidase A (Galardy & Kortylewicz, 1984).

4. Enzymatic Synthesis of Enantiomerically Enriched Derivatives

Brem et al. (2009) developed multistep enzymatic procedures to synthesize enantiomerically enriched derivatives of 3-hydroxypropanoic acid, demonstrating the potential for precise chemical modification (Brem et al., 2009).

5. Catalytic Chemical Methods for 3-Hydroxypropanoic Acid Production

Pina, Falletta, and Rossi (2011) discussed eco-sustainable processes for producing 3-hydroxypropanoic acid, emphasizing the potential of catalytic chemical methods, which can be linked to derivatives like (S)-3-(Benzyloxy)-2-hydroxypropanoic acid (Pina, Falletta, & Rossi, 2011).

6. Oxidation of Biomass-derived Levulinic Acid

The derivative is also related to the oxidation of levulinic acid for producing 3-hydroxypropanoic acid. Wu, Dutta, and Mascal (2015) highlighted an efficient process for this conversion, which has implications for biomass utilization (Wu, Dutta, & Mascal, 2015).

properties

IUPAC Name

(2S)-2-hydroxy-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSUHDDCSREYHC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Benzyloxy)-2-hydroxypropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid in the development of new biomaterials?

A1: (S)-3-(Benzyloxy)-2-hydroxypropanoic acid serves as a valuable building block for creating functionalized poly(α-hydroxy) acids []. These polymers are of particular interest for biomedical and pharmaceutical applications due to their potential biodegradability and biocompatibility. (S)-3-(Benzyloxy)-2-hydroxypropanoic acid incorporates into the polymer backbone and, upon deprotection, yields glyceric acid units. Glyceric acid, being a metabolite in the glycolytic pathway, suggests that the polymer degradation products would likely exhibit low toxicity within the human body [].

Q2: How does the incorporation of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid impact the properties of the resulting polymers?

A2: The presence of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid allows for the introduction of hydroxyl groups into the polyester structure after polymerization and deprotection []. These hydroxyl groups enhance the hydrophilicity of the resulting polymers compared to conventional polyesters like PLGA and PLLA []. This increased hydrophilicity can influence properties such as degradation rate, drug release profile, and interaction with biological systems.

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